Unii-0JE2qyq7CW
Overview
Description
Preparation Methods
The synthesis of Oliceridine fumarate involves multiple steps, including the formation of the active moiety Oliceridine and its subsequent reaction with fumaric acid to form the fumarate salt . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Oliceridine fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Oliceridine fumarate has gained significant attention in scientific research due to its potential biological activity and diverse applications . Some of its applications include:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on various biological systems, including its interaction with opioid receptors.
Medicine: Developed as a novel opioid analgesic for the management of moderate to severe acute pain.
Industry: Used in the pharmaceutical industry for the development of new pain management therapies.
Mechanism of Action
Oliceridine fumarate exerts its effects by selectively binding to the mu-opioid receptor, a G-protein-coupled receptor involved in pain modulation . This binding activates intracellular signaling pathways that result in analgesia. The compound’s unique mechanism of action allows it to provide effective pain relief with a potentially lower risk of adverse effects compared to traditional opioids .
Comparison with Similar Compounds
Oliceridine fumarate is unique compared to other opioid analgesics due to its selective binding to the mu-opioid receptor and its potential for a lower risk of adverse effects . Similar compounds include:
Morphine: A well-known opioid analgesic with a high risk of adverse effects such as respiratory depression and addiction.
Fentanyl: A potent synthetic opioid with a high risk of overdose and addiction.
Hydromorphone: Another opioid analgesic with a high risk of adverse effects.
Oliceridine fumarate’s unique properties make it a promising alternative for pain management .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N-[(3-methoxythiophen-2-yl)methyl]-2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S.C4H4O4/c1-25-18-7-15-27-19(18)16-23-13-10-21(20-6-2-5-12-24-20)11-14-26-22(17-21)8-3-4-9-22;5-3(6)1-2-4(7)8/h2,5-7,12,15,23H,3-4,8-11,13-14,16-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t21-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQUAERICCVBQQ-CMABEYDLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(SC=C1)CNCC[C@]2(CCOC3(C2)CCCC3)C4=CC=CC=N4.C(=C/C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1467617-09-9 | |
Record name | Oliceridine fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467617099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OLICERIDINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JE2QYQ7CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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